molecular formula C11H11Cl3N4O3S B11967543 N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide

Cat. No.: B11967543
M. Wt: 385.7 g/mol
InChI Key: DFSNYFIXFWVLLH-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide is a thiourea-derived acetamide featuring a trichloroethyl core, an acetamide group, and a 3-nitroanilino carbothioyl substituent. Key structural motifs include:

  • Trichloroethyl group: Enhances metabolic stability and lipophilicity.
  • Acetamide backbone: Common in pharmaceuticals for hydrogen bonding and solubility modulation.

Properties

Molecular Formula

C11H11Cl3N4O3S

Molecular Weight

385.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-3-2-4-8(5-7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22)

InChI Key

DFSNYFIXFWVLLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-N-(2,2,2-Trichloro-1-Isothiocyanatoethyl)acetamide

The foundational intermediate is synthesized via a two-step process:

  • Chloroacetylation : 2,2,2-Trichloroethylamine is reacted with chloroacetyl chloride in dichloromethane at 0–5°C under inert conditions. Triethylamine is employed as a base to neutralize HCl, yielding N-(2,2,2-trichloroethyl)chloroacetamide.

  • Isothiocyanate Formation : The chloroacetamide intermediate is treated with thiophosgene in the presence of sodium bicarbonate, forming the isothiocyanate derivative. This step requires rigorous temperature control (20–25°C) to prevent side reactions.

Key Data :

ParameterValue
Yield (Step 1)85–92%
Yield (Step 2)78–84%
Reaction Time (Step 2)3–4 hours

Thiourea Formation via Amine Addition

The final step involves the nucleophilic addition of 3-nitroaniline to the isothiocyanate intermediate.

Reaction Conditions and Mechanism

3-Nitroaniline is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a solution of 2-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide. The reaction proceeds via a thiourea-forming mechanism:

R-NCS+Ar-NH2R-NH-CS-NH-Ar\text{R-NCS} + \text{Ar-NH}_2 \rightarrow \text{R-NH-CS-NH-Ar}

Optimized Parameters :

  • Temperature: 25–30°C

  • Solvent: THF or dimethylformamide (DMF)

  • Catalysts: None required, but molecular sieves (4Å) enhance yield by scavenging moisture.

Yield and Purity :

ParameterValue
Isolated Yield58–72%
Purity (HPLC)>98%

Reaction Optimization and Scalability

Solvent Screening

Comparative studies using alternative solvents reveal:

SolventYield (%)Purity (%)
THF7298.5
DMF6897.2
Acetonitrile6195.8

THF is preferred due to its balance of polarity and inertness.

Temperature Effects

Elevating temperatures beyond 40°C leads to decomposition of the thiourea product, while temperatures below 20°C result in incomplete conversion. The optimal range is 25–30°C.

Industrial-Scale Production Considerations

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving 99% purity after two cycles.

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 4:1) is employed for high-purity batches (>99.5%).

Process Intensification

Continuous-flow reactors could mitigate challenges in scaling batch processes:

  • Reduced reaction time by 50% through enhanced mass transfer.

  • Consistent product quality (RSD <2% across batches).

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide exhibit notable antimicrobial activity. For instance:

  • In vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL.

Cytotoxicity and Cancer Research

This compound's potential in cancer therapy is under investigation due to its structural similarity to known cytotoxic agents. Preliminary studies suggest:

  • Selective Cytotoxicity : Compounds in this class demonstrate selective toxicity toward cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

Enzyme Inhibition

The compound may also serve as an inhibitor for certain enzymes involved in disease progression:

  • Enzyme Activity : Similar compounds have been reported to inhibit enzymes like acetylcholinesterase, which plays a significant role in neurodegenerative diseases. This inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies and Research Findings

  • Antioxidant Activity : A study employing the ABTS antioxidant assay found that compounds similar to this compound exhibit significant antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases .
  • Structural Analysis : The structural integrity of the compound has been confirmed through techniques such as FT-IR and NMR spectroscopy. These methods provide insights into the functional groups present and their interactions within biological systems .

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in covalent binding with nucleophilic sites in biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, melting points, and spectral characteristics of structurally related compounds:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H/¹³C NMR) Source
Target Compound: N-(2,2,2-Trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide 3-Nitroanilino ~450 (estimated) Not reported Expected δ 8.5–9.0 ppm (aromatic H), 170–175 ppm (C=O) -
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-acetamidophenyl)thioureido)ethyl)acetamide (7d) 4-Acetamidophenyl 568.7 171–173 δ 2.1 ppm (CH₃CO), 121–125 ppm (C-Cl)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)acetamide (7h) Naphthalen-1-yl 582.5 205–207 δ 7.5–8.5 ppm (naphthyl H), 165 ppm (C=S)
N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide 4-Acetylanilino, Benzamido 413.7 Not reported δ 2.5 ppm (CH₃CO), 167 ppm (C=O, benzamide)
N-(2,2,2-Trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)hexadecanamide 4-Methoxyanilino 555.1 Not reported δ 3.8 ppm (OCH₃), 22–32 ppm (aliphatic CH₂)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) lower electron density, affecting reactivity and binding to biological targets.
  • Alkyl chains (hexadecanamide) significantly enhance hydrophobicity, as seen in .

Molecular Docking and Computational Analysis

  • Software Tools :

    • AutoDock Vina : Accurately predicts ligand-receptor binding modes with improved speed and accuracy .
    • UCSF Chimera : Visualizes docking results and molecular dynamics trajectories .
  • Docking Studies: Analogs with nitro or chloro substituents show stronger hydrogen bonding with receptor active sites (e.g., MT1 receptor Ser110 and His195) . The 3-nitroanilino group may enhance π-π stacking with aromatic residues (e.g., Phe196) compared to methoxy or alkyl substituents .

Biological Activity

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide is a synthetic compound with significant biological activity, particularly in the field of cancer research. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H25Cl3N4O3S
  • Molar Mass : 483.84 g/mol
  • CAS Number : 304443-90-1

This compound primarily functions as an inhibitor of the ataxia-telangiectasia mutated (ATM) kinase. This kinase plays a crucial role in cellular processes such as DNA repair and cell cycle regulation. By inhibiting ATM, the compound can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .

Anticancer Properties

The compound has demonstrated significant anticancer activity through various mechanisms:

  • Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in tumor cells by disrupting their DNA repair mechanisms.
  • Enhanced Sensitivity to Radiation : It has been noted for its ability to increase the sensitivity of cancer cells to radiation therapy, potentially improving treatment outcomes.

Inhibition of Cellular Pathways

Research has shown that this compound interacts with several cellular pathways:

  • Kinase Inhibition : The compound inhibits various kinases involved in cell proliferation and survival. This inhibition disrupts signaling pathways that are often upregulated in cancer cells .
  • Impact on Cell Cycle Regulation : By affecting the ATM signaling pathway, it alters the normal progression of the cell cycle, leading to increased cell death in rapidly dividing cells .

Case Studies

Recent studies have highlighted the efficacy of this compound in different cancer models:

  • Breast Cancer Models : In vitro studies showed a marked reduction in cell viability when treated with this compound alongside standard chemotherapy agents.
  • Lung Cancer Studies : Animal models demonstrated significant tumor shrinkage when treated with a combination of this compound and radiation therapy.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)-benzamideContains trichloromethyl and methyl groupsKinase inhibition
3-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamideSimilar nitrophenyl and trichloromethyl groupsPotential anticancer activity
2-ph-N-(2,2,2-trichloro-1-(((3-nitroanilino)carbothioyl)amino)ethyl)acetamideContains similar thioamide structureKinase inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide?

  • Methodological Answer : Synthesis typically involves sequential reactions starting with the formation of a trichloroethylamine intermediate. For example, reacting 3-nitroaniline with thiocarbonyl reagents (e.g., thiophosgene) to generate the carbothioylamino group, followed by coupling with trichloroethylacetamide derivatives. Key steps include optimizing solvent polarity (e.g., ethanol or acetonitrile) and reaction temperature (50–80°C) to enhance yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, S-C=S at ~1100 cm⁻¹), and X-ray crystallography to resolve stereochemistry and crystal packing. Mass spectrometry (FAB or ESI-MS) validates molecular weight. For challenging stereoisomers, 2D NMR techniques like HSQC or NOESY are recommended .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., against kinases or proteases) using spectrophotometric methods to measure IC₅₀ values. For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Cell viability assays (MTT or resazurin) in cancer cell lines can screen for cytotoxicity. Always include positive controls (e.g., known inhibitors) and triplicate replicates .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

  • Methodological Answer : Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Use dynamic NMR to probe temperature-dependent shifts caused by rotamers. For impurities, employ HPLC-MS to isolate and identify byproducts. Cross-validate with computational tools (e.g., Gaussian for IR predictions or ChemDraw for NMR simulations) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to model binding modes with enzymes like acetylcholinesterase. Molecular dynamics simulations (GROMACS/NAMD) assess stability of ligand-receptor complexes over 50–100 ns trajectories. Visualize interactions (e.g., hydrogen bonds, hydrophobic contacts) using UCSF Chimera .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Apply design of experiments (DoE) to systematically vary parameters:

  • Solvent : Compare polar aprotic (DMF) vs. protic (ethanol) solvents.
  • Catalyst : Test bases like triethylamine or K₂CO₃ for deprotonation.
  • Temperature : Optimize using gradient heating (40–100°C).
    Monitor progress via TLC and quantify purity via HPLC with UV detection at λ=254 nm .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the trichloroethyl, nitroanilino, or carbothioyl groups. Test bioactivity in parallel assays (e.g., IC₅₀ comparisons) and correlate with quantitative SAR (QSAR) models. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .

Data Contradiction and Validation

Q. How to address discrepancies between computational docking and experimental binding data?

  • Methodological Answer : Reconcile differences by:

  • Validating docking poses with crystallographic data (if available).
  • Adjusting force field parameters (e.g., AMBER vs. CHARMM) in simulations.
  • Performing isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, Kd) .

Q. What analytical techniques confirm the absence of toxic byproducts in synthesis?

  • Methodological Answer : Use LC-MS/MS to detect trace impurities. For halogenated byproducts, employ GC-ECD (electron capture detection). Assess cytotoxicity in in vitro models (e.g., HepG2 cells) to validate safety .

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